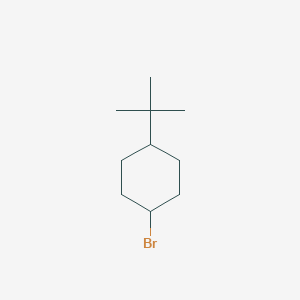

1-Bromo-4-tert-butylcyclohexane

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromo-4-tert-butylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19Br/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLKCZOZKNQXDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-tert-butylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 1-bromo-4-tert-butylcyclohexane, a key cycloalkane derivative utilized in organic synthesis and medicinal chemistry. This document details its chemical and physical characteristics, conformational analysis, synthesis, and spectroscopic behavior, with a focus on providing practical information for laboratory applications.

Chemical and Physical Properties

This compound exists as two diastereomers: cis-1-bromo-4-tert-butylcyclohexane and trans-1-bromo-4-tert-butylcyclohexane. The presence of the bulky tert-butyl group significantly influences the conformational equilibrium and, consequently, the physical and chemical properties of these isomers.

Table 1: General and Physical Properties of this compound Isomers

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉Br | [1] |

| Molecular Weight | 219.16 g/mol | [1] |

| CAS Number (Mixture) | 7080-86-6 | [2] |

| CAS Number (cis) | 5009-36-9 | [2] |

| CAS Number (trans) | 5009-37-0 | [2] |

| Boiling Point | approx. 108-110 °C at 15 mmHg | |

| Density | ~1.13 g/cm³ | |

| Refractive Index | ~1.49 |

Note: Experimental values for boiling point, density, and refractive index can vary slightly between the cis and trans isomers and are often reported for the mixture.

Conformational Analysis

The conformational preference of the substituents on the cyclohexane (B81311) ring is a defining characteristic of this compound. The tert-butyl group, due to its large steric bulk, has a very strong preference for the equatorial position to minimize 1,3-diaxial interactions. This effectively "locks" the conformation of the cyclohexane ring.

The relative energies of axial and equatorial substituents are quantified by their A-values (conformational free energy difference).

Table 2: A-Values for Substituents

| Substituent | A-value (kcal/mol) |

| Bromine (-Br) | ~0.4-0.6 |

| tert-Butyl (-C(CH₃)₃) | ~5.0 |

This significant difference in A-values dictates the predominant chair conformation for both the cis and trans isomers.

-

cis-1-Bromo-4-tert-butylcyclohexane : To maintain a cis-1,4 relationship with the equatorial tert-butyl group, the bromine atom is forced into the axial position.

-

trans-1-Bromo-4-tert-butylcyclohexane : In the trans isomer, both the tert-butyl group and the bromine atom can occupy equatorial positions, which is the more stable conformation.

Conformational preferences of cis- and trans-1-bromo-4-tert-butylcyclohexane.

This conformational locking has profound implications for the reactivity of the isomers, particularly in elimination reactions where a specific stereochemical arrangement of the leaving group and a proton is required.

Synthesis and Experimental Protocols

The synthesis of this compound isomers typically starts from the corresponding cis- or trans-4-tert-butylcyclohexanol. The stereochemistry of the starting alcohol and the choice of brominating agent can influence the stereochemical outcome of the product.

Synthesis of trans-1-Bromo-4-tert-butylcyclohexane

The trans isomer is often prepared from cis-4-tert-butylcyclohexanol via an SN2-type reaction, which proceeds with inversion of stereochemistry.

Experimental Protocol: Synthesis of trans-1-Bromo-4-tert-butylcyclohexane from cis-4-tert-butylcyclohexanol using PBr₃

Workflow for the synthesis of the trans isomer.

Materials:

-

cis-4-tert-butylcyclohexanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve cis-4-tert-butylcyclohexanol in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (approximately 0.33 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Carefully pour the reaction mixture over crushed ice and transfer to a separatory funnel.

-

Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography.

Synthesis of cis-1-Bromo-4-tert-butylcyclohexane

The cis isomer can be prepared from trans-4-tert-butylcyclohexanol, again proceeding through an inversion of stereochemistry.

Experimental Protocol: Synthesis of cis-1-Bromo-4-tert-butylcyclohexane from trans-4-tert-butylcyclohexanol using HBr

Workflow for the synthesis of the cis isomer.

Materials:

-

trans-4-tert-butylcyclohexanol

-

48% aqueous hydrobromic acid (HBr)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Combine trans-4-tert-butylcyclohexanol with an excess of 48% aqueous hydrobromic acid in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Cool the reaction mixture to room temperature and add diethyl ether.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of this compound due to the different chemical environments of the protons and carbons in the axial versus equatorial positions.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) in CDCl₃

| Isomer | Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| cis | C-H (axial, with Br) | ~4.3 (broad multiplet) | ~55 |

| C-(CH₃)₃ | ~0.85 (singlet) | ~32 (quaternary C), ~27 (CH₃) | |

| Cyclohexyl CH₂ | 1.0 - 2.2 (multiplets) | ~25, ~35 | |

| trans | C-H (equatorial, with Br) | ~3.7 (narrow multiplet) | ~60 |

| C-(CH₃)₃ | ~0.86 (singlet) | ~32 (quaternary C), ~27 (CH₃) | |

| Cyclohexyl CH₂ | 1.0 - 2.2 (multiplets) | ~26, ~36 |

Note: The chemical shift of the proton on the carbon bearing the bromine (C1) is a key diagnostic feature. The axial proton in the cis isomer typically appears further downfield and as a broader multiplet compared to the equatorial proton in the trans isomer.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of the two naturally abundant isotopes of bromine, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Ion/Fragment | Notes |

| 218/220 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| 139 | [M - Br]⁺ | Loss of a bromine radical. |

| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation, often a very stable and abundant fragment. |

The fragmentation pattern will also likely show peaks corresponding to the loss of portions of the cyclohexane ring.

Safety, Handling, and Storage

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Handling : Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal : Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

References

An In-depth Technical Guide to the Cis and Trans Isomers of 1-Bromo-4-tert-butylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cis and trans isomers of 1-bromo-4-tert-butylcyclohexane, focusing on their conformational analysis, spectroscopic properties, and reactivity. This information is critical for professionals in drug development and organic synthesis, where a thorough understanding of stereoisomerism influences molecular design and reaction outcomes.

Conformational Analysis: A Tale of Two Isomers

The stereochemical behavior of the cis and trans isomers of this compound is dominated by the conformational preferences of the bulky tert-butyl group. The significant steric bulk of the tert-butyl group effectively "locks" the cyclohexane (B81311) ring in a chair conformation where this group occupies an equatorial position to minimize steric strain. This has profound implications for the spatial orientation of the bromine atom in each isomer.

In cis-1-bromo-4-tert-butylcyclohexane , with the tert-butyl group in the equatorial position, the bromine atom is predominantly forced into the axial position. Conversely, in trans-1-bromo-4-tert-butylcyclohexane , the equatorial placement of the tert-butyl group necessitates that the bromine atom also occupies an equatorial position.

The energetic preference for a substituent to be in the equatorial versus the axial position is quantified by its A-value, which represents the Gibbs free energy difference between the two conformations. The A-value for a tert-butyl group is approximately 4.9 kcal/mol, a substantial energy barrier that strongly disfavors the axial conformation. The A-value for a bromine atom is significantly smaller, at around 0.43-0.62 kcal/mol, indicating a much weaker preference for the equatorial position.

The logical relationship governing the conformational preference is outlined below:

chair conformation of 1-Bromo-4-tert-butylcyclohexane

An In-depth Technical Guide to the Chair Conformation of 1-Bromo-4-tert-butylcyclohexane

Abstract

This technical guide provides a comprehensive analysis of the conformational isomers of cis- and trans-1-Bromo-4-tert-butylcyclohexane. Due to the significant steric hindrance imparted by the tert-butyl group, these molecules serve as excellent models for understanding the principles of dynamic stereochemistry in cyclohexane (B81311) systems. The conformational preferences, quantified by A-values, are discussed in detail. Furthermore, this document outlines the experimental and computational protocols used to investigate these conformational equilibria and presents the relevant quantitative data in a structured format.

Introduction to Cyclohexane Conformations

Cyclohexane and its derivatives are not planar molecules; they predominantly adopt a low-energy "chair" conformation to minimize both angle strain and torsional strain. In a chair conformation, the substituent positions are not equivalent, existing as either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).[1][2] These two forms are in rapid equilibrium at room temperature through a process known as a "ring flip," where axial substituents become equatorial and vice versa.[1][2][3]

The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value, which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformations for a monosubstituted cyclohexane.[4] Larger A-values indicate a stronger preference for the equatorial position, typically due to greater steric strain from 1,3-diaxial interactions in the axial conformation.[4][5]

Conformational Analysis of this compound

The conformational analysis of this compound is dominated by the large steric bulk of the tert-butyl group. This group has a very high A-value, meaning it has an overwhelming preference for the equatorial position to avoid severe 1,3-diaxial interactions.[6][7] This preference is so strong that the tert-butyl group is often described as "locking" the cyclohexane ring into a single, dominant chair conformation.[6][8]

cis-1-Bromo-4-tert-butylcyclohexane

In the cis isomer, the bromo and tert-butyl groups are on the same side of the cyclohexane ring.[9] Given the tert-butyl group's strong preference for the equatorial position, the most stable and overwhelmingly predominant conformation places the tert-butyl group equatorially and the bromine atom axially.[10][11] A ring flip would move the tert-butyl group to the highly unfavorable axial position, resulting in a high-energy, unstable conformer.[9][12]

trans-1-Bromo-4-tert-butylcyclohexane

For the trans isomer, the substituents are on opposite sides of the ring. The most stable conformation places both the tert-butyl group and the bromine atom in equatorial positions.[13] This diequatorial arrangement minimizes steric strain for both substituents. The alternative chair conformation, which would place both groups in axial positions, is extremely high in energy and therefore negligibly populated at equilibrium.[14]

Quantitative Conformational Analysis

The stability of each conformer is determined by the A-values of its substituents. The A-value for a tert-butyl group is approximately 4.9 kcal/mol, while the A-value for a bromine atom is significantly smaller, at around 0.43-0.55 kcal/mol.[5][6] The large difference in these values dictates the conformational equilibrium.

| Substituent | A-Value (kcal/mol) | Reference |

| tert-Butyl | ~4.9 | [5][6] |

| Bromo | 0.43 - 0.55 | [5][6] |

The energy difference (ΔG°) between the two chair conformers of a disubstituted cyclohexane can be estimated by summing the A-values for the substituents in the axial positions.

-

For cis-1-Bromo-4-tert-butylcyclohexane , the major conformer has an axial bromine. The alternative conformer has an axial tert-butyl group. The energy difference overwhelmingly favors the conformer with the axial bromine.

-

For trans-1-Bromo-4-tert-butylcyclohexane , the major conformer has both groups in equatorial positions (no axial strain from these substituents). The minor, high-energy conformer has both groups axial. The energy cost of this conformation is the sum of the A-values for both an axial tert-butyl group and an axial bromine atom, making it highly unstable.

Visualization of Conformational Equilibrium

The equilibrium between the chair conformations for both cis and trans isomers is depicted below. The bulky tert-butyl group effectively "locks" the ring in the conformation where it occupies an equatorial position.

Experimental and Computational Protocols

Protocol 1: Conformational Analysis by Low-Temperature NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying conformational equilibria.[14] At room temperature, the chair flip is too rapid to distinguish between individual conformers. By lowering the temperature, this interconversion can be slowed, allowing for the observation of distinct signals for each conformer.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the this compound isomer in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈) that remains liquid at low temperatures. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument's variable temperature unit is used to cool the sample.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) as a reference.

-

Gradually lower the sample temperature in increments (e.g., 10 K) until the signals for the axial and equatorial protons broaden and then resolve into separate sets of signals for each conformer. This temperature is known as the coalescence temperature.

-

Acquire high-resolution spectra at a temperature well below coalescence where the exchange is slow on the NMR timescale.

-

-

Data Analysis:

-

Identify the distinct signals corresponding to each conformer.

-

Integrate the signals for a specific proton (e.g., the proton on the carbon bearing the bromine) in both conformers. The ratio of the integrals corresponds to the equilibrium constant (Keq = [major conformer]/[minor conformer]).

-

Calculate the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RTln(Keq) , where R is the gas constant and T is the temperature in Kelvin.[14]

-

Protocol 2: Conformational Analysis by Computational Chemistry

Computational modeling provides a theoretical method to determine the structures and relative energies of conformers.

Methodology:

-

Structure Generation: Using molecular modeling software (e.g., Avogadro, GaussView), build the 3D structures of the two possible chair conformers for the desired isomer (cis or trans) of this compound.

-

Geometry Optimization: Perform a full geometry optimization for each conformer. This is typically done using Density Functional Theory (DFT) methods (e.g., B3LYP functional) with a suitable basis set (e.g., 6-31G(d) or larger). This process finds the lowest energy structure for each conformer.

-

Frequency Calculation: Perform a vibrational frequency calculation on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies). These calculations also provide thermodynamic data, such as zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

-

Energy Calculation: Calculate the single-point electronic energy for each optimized structure using a higher level of theory or a larger basis set for greater accuracy if required.

-

Relative Energy Determination: The difference in the calculated Gibbs free energies between the two conformers gives the theoretical ΔG° for the equilibrium. This value can then be compared with experimental results.

Conclusion

The conformational analysis of cis- and trans-1-Bromo-4-tert-butylcyclohexane is fundamentally governed by the steric requirements of the tert-butyl group, which effectively locks the cyclohexane ring into a preferred conformation. In the cis isomer, this results in an equatorial tert-butyl and an axial bromine, while in the trans isomer, both groups adopt equatorial positions. These conformational preferences have significant implications for the reactivity of these molecules, particularly in reactions where stereochemistry is critical, such as E2 elimination.[13][15] The combination of experimental techniques like low-temperature NMR and computational chemistry provides a powerful approach for the detailed characterization of these conformational landscapes, offering valuable insights for researchers in organic chemistry and drug development.

References

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 5. pharmacy180.com [pharmacy180.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. fiveable.me [fiveable.me]

- 8. chemistryschool.net [chemistryschool.net]

- 9. brainly.com [brainly.com]

- 10. homework.study.com [homework.study.com]

- 11. cis-1-Bromo-4-tert-butylcyclohexane and trans-1-bromo-4-tert-buty... | Study Prep in Pearson+ [pearson.com]

- 12. Solved: Provide the least stable (highest energy) chair conformation of cis -1 -bromo-4-tert-buty [Chemistry] [gauthmath.com]

- 13. homework.study.com [homework.study.com]

- 14. benchchem.com [benchchem.com]

- 15. brainly.com [brainly.com]

stereochemistry of 1-Bromo-4-tert-butylcyclohexane

An In-Depth Technical Guide to the Stereochemistry of 1-Bromo-4-tert-butylcyclohexane

Abstract

This technical guide provides a comprehensive examination of the stereochemistry of this compound, a molecule of significant pedagogical and practical importance in conformational analysis. We delve into the conformational isomers of the cis and trans diastereomers, leveraging the concept of A-values to quantitatively assess their relative stabilities. Detailed protocols for the experimental determination of these conformations via Nuclear Magnetic Resonance (NMR) spectroscopy and their theoretical validation through computational chemistry are presented. This document is intended for researchers, scientists, and professionals in drug development who rely on a deep understanding of molecular conformation and its impact on chemical properties and reactivity.

Introduction: The Significance of Conformational Analysis

The three-dimensional structure of a molecule is intrinsically linked to its physical properties, chemical reactivity, and biological activity. For cyclic molecules like cyclohexane (B81311) derivatives, the spatial arrangement of atoms is not fixed but exists in a dynamic equilibrium between various conformations. The study of these conformations and their relative energies is known as conformational analysis.

This compound serves as a classic model for understanding the principles of conformational analysis in substituted cyclohexanes. Its study is particularly insightful due to the presence of a sterically demanding tert-butyl group, which profoundly influences the conformational equilibrium of the cyclohexane ring. This guide will explore the chair conformations, the energetic penalties associated with axial substituents (1,3-diaxial interactions), and the methods used to elucidate the most stable stereochemical arrangements.

Fundamentals of Cyclohexane Conformation

The cyclohexane ring is not planar; it predominantly adopts a puckered "chair" conformation, which minimizes two types of strain: angle strain (deviation from ideal sp³ bond angles) and torsional strain (eclipsing interactions between adjacent bonds). In a chair conformation, the twelve hydrogen atoms can be classified into two distinct sets:

-

Axial (ax): Six hydrogens are oriented parallel to the principal C₃ axis of the ring, alternating "up" and "down."

-

Equatorial (eq): Six hydrogens are located around the "equator" of the ring, pointing outwards.

Through a process known as a "ring flip" or "chair interconversion," one chair conformation can convert into another. During this process, all axial positions become equatorial, and all equatorial positions become axial. For an unsubstituted cyclohexane ring, these two chair forms are degenerate and interconvert rapidly at room temperature. However, when substituents are present, the two chair conformers are often no longer equal in energy.

Stereoisomers of this compound

This compound exists as two diastereomers: cis and trans. The conformational analysis of each is distinct due to the relative orientation of the two substituents.

cis-1-Bromo-4-tert-butylcyclohexane

In the cis isomer, the bromine atom and the tert-butyl group are on the same side of the cyclohexane ring. This leads to an equilibrium between two chair conformations upon ring-flipping:

-

Conformer A: tert-Butyl group is equatorial, and the bromine atom is axial.

-

Conformer B: tert-Butyl group is axial, and the bromine atom is equatorial.

The relative stability of these two conformers is dictated by the steric strain introduced by the axial substituents.

trans-1-Bromo-4-tert-butylcyclohexane

In the trans isomer, the bromine atom and the tert-butyl group are on opposite sides of the ring. The ring-flip equilibrium for the trans isomer is between:

-

Conformer C: Both tert-butyl and bromine groups are equatorial (diequatorial).

-

Conformer D: Both tert-butyl and bromine groups are axial (diaxial).

The energetic difference between these two conformers is typically much larger than for the cis isomer.

Quantitative Energetic Analysis: A-Values

The energetic preference for a substituent to occupy the equatorial position over the axial position is quantified by its "A-value". The A-value represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.[1] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.[2]

The stability of the different conformers of this compound can be estimated by considering the A-values of the tert-butyl group and bromine. The tert-butyl group has a very large A-value due to severe 1,3-diaxial interactions between its methyl groups and the axial hydrogens on the cyclohexane ring.[2] This high energetic cost means the tert-butyl group effectively "locks" the cyclohexane ring into the conformation where it occupies an equatorial position.[2]

| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) | Reference |

| Bromine (Br) | ~0.43 - 0.59 | ~1.8 - 2.5 | [2][3] |

| tert-Butyl (-C(CH₃)₃) | ~4.7 - 5.0 | ~19.7 - 20.9 | [1][2] |

Analysis of Stability:

-

cis Isomer: The equilibrium is between the (eq-Bu, ax-Br) and (ax-Bu, eq-Br) conformers. The conformer with the axial tert-butyl group is destabilized by approximately 5 kcal/mol, while the conformer with the axial bromine is only destabilized by about 0.5 kcal/mol. Therefore, the equilibrium overwhelmingly favors the conformation where the tert-butyl group is equatorial and the bromine is axial.[4][5]

-

trans Isomer: The equilibrium is between the diequatorial and the diaxial conformers. The diaxial conformer is highly unstable, as the sum of the A-values (~5.5 kcal/mol) reflects the severe steric strain. Consequently, the trans isomer exists almost exclusively in the diequatorial conformation.[6]

Visualization of Conformational Equilibria

The logical relationships and energy differences between the conformers can be visualized using diagrams.

Caption: Conformational equilibrium for cis-1-Bromo-4-tert-butylcyclohexane.

Caption: Conformational equilibrium for trans-1-Bromo-4-tert-butylcyclohexane.

Experimental Protocols for Stereochemical Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature ¹H NMR spectroscopy is a powerful technique for determining the ratio of conformers in solution and confirming the axial or equatorial position of protons.[3] By cooling the sample, the rate of ring-flipping can be slowed sufficiently to observe distinct signals for each conformer.[7]

Protocol for Low-Temperature ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of the this compound isomer in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈, or CS₂) in a 5 mm NMR tube. The solvent choice is critical to reach low temperatures without freezing.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument at room temperature to ensure magnetic field homogeneity.

-

Data Acquisition (Low Temperature): Cool the sample incrementally using the spectrometer's variable temperature unit (e.g., down to -80 °C or lower). Acquire a standard ¹H NMR spectrum at each temperature increment until the signals for the individual conformers are resolved (i.e., the rate of interconversion is slow on the NMR timescale).

-

Data Analysis:

-

Chemical Shifts: Protons in an axial position are typically shielded (appear at a lower chemical shift) compared to their equatorial counterparts.

-

Coupling Constants (J-values): The key diagnostic tool is the vicinal coupling constant (³JHH) of the proton on the bromine-bearing carbon (C1). The magnitude of the coupling constant is dependent on the dihedral angle between the coupled protons (Karplus relationship).[8]

-

Axial Proton (H_ax): Exhibits large couplings to adjacent axial protons (³J_ax,ax ≈ 10–13 Hz) and small couplings to adjacent equatorial protons (³J_ax,eq ≈ 2–5 Hz).[9]

-

Equatorial Proton (H_eq): Exhibits small couplings to adjacent axial and equatorial protons (³J_eq,ax ≈ 2–5 Hz, ³J_eq,eq ≈ 2–5 Hz).[9]

-

-

Integration: The relative populations of the conformers at a given temperature can be determined by integrating the corresponding resolved signals. The Gibbs free energy difference can then be calculated using the equation ΔG° = -RTlnK_eq.

-

Caption: Experimental workflow for NMR-based conformational analysis.

Computational Chemistry

Computational methods, particularly quantum chemistry calculations, provide a theoretical means to determine the geometries and relative energies of different conformers with high accuracy.

Protocol for DFT Calculations:

-

Structure Generation: Build the 3D structures of all possible chair conformers (cis-eq/ax, cis-ax/eq, trans-eq/eq, trans-ax/ax) using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization: Perform a full geometry optimization for each conformer using a quantum chemistry software package (e.g., Gaussian, ORCA). Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger) is a common and effective choice. This step finds the lowest energy structure for each conformer.[10]

-

Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to calculate the Gibbs free energies.

-

Energy Analysis: Compare the calculated Gibbs free energies of the different conformers to determine their relative stabilities. The energy difference between the conformers for a given isomer (e.g., ΔG = G_axial - G_equatorial) can be directly compared with experimentally derived A-values.

Conclusion

The stereochemistry of this compound is dominated by the powerful steric influence of the tert-butyl group, which acts as a conformational anchor, forcing it to adopt an equatorial position. This constraint dictates the preferred conformation for both the cis and trans isomers. For the cis isomer, the lowest energy conformation places the bromine atom in an axial position. For the trans isomer, the diequatorial conformation is overwhelmingly favored. These conformational preferences can be quantitatively understood through the application of A-values and rigorously confirmed through experimental techniques like low-temperature NMR spectroscopy and theoretical computational chemistry. This molecule remains a cornerstone for illustrating the fundamental principles of stereochemistry that are critical to the fields of organic chemistry and drug design.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Butane conformational analysis [quimicaorganica.org]

- 3. benchchem.com [benchchem.com]

- 4. Gauche effect - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Introduction of a method to analyze 3D structures using homonuclear couplings | Applications Notes | JEOL Ltd. [jeol.com]

- 9. Proton NMR distinguishes axial and equatorial protons in cyclohexanes [ns1.almerja.com]

- 10. researchgate.net [researchgate.net]

The Unyielding Anchor: A Technical Guide to the Steric Hindrance of the Tert-Butyl Group in Cyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyl group is a cornerstone of conformational analysis in cyclohexane (B81311) systems, serving as a powerful tool for locking the ring into a specific chair conformation. Its significant steric bulk results in a profound energetic preference for the equatorial position, effectively preventing ring flipping. This "locking" effect has profound implications for the reactivity, stereochemistry, and biological activity of cyclohexane-containing molecules. This technical guide provides an in-depth exploration of the steric hindrance imparted by the tert-butyl group, detailing the energetic penalties of its axial orientation, the experimental and computational methods used to quantify these effects, and the practical implications for chemical and pharmaceutical research.

Introduction: The Conformational Landscape of Cyclohexane

Cyclohexane and its derivatives are not planar molecules; they predominantly adopt a puckered, strain-free "chair" conformation. In this conformation, the substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (extending from the perimeter of the ring).[1][2] These two chair conformations can rapidly interconvert through a process known as "ring flipping," where axial substituents become equatorial and vice versa.[3][4]

For an unsubstituted cyclohexane ring, the two chair conformers are energetically identical. However, when a substituent is introduced, the two conformers are no longer equivalent. The relative stability of these conformers is dictated by the steric interactions between the substituent and the rest of the ring.

The Dominance of the Tert-Butyl Group: A Quantitative Perspective

The tert-butyl group, with its quaternary carbon atom bonded to three methyl groups, is exceptionally bulky. When a tert-butyl group is forced into an axial position, it experiences severe steric repulsion from the two axial hydrogen atoms on the same side of the ring (at the C3 and C5 positions). This destabilizing interaction is known as a 1,3-diaxial interaction.[5][6]

The energetic cost of placing a substituent in the axial position is quantified by its "A-value," which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[7][8] A larger A-value signifies a greater preference for the equatorial position.

The tert-butyl group possesses one of the largest A-values among common substituents, effectively "locking" the cyclohexane ring in the conformation where it occupies an equatorial position.[9] This is because the energy barrier for the ring flip that would place the tert-butyl group in the axial position is prohibitively high.[9] For t-butylcyclohexane, the population of the conformer with an axial tert-butyl group is negligible at room temperature, with the equatorial conformer being favored by a ratio of approximately 99.9%.[9]

Data Presentation: A-Values and Energetic Penalties

The following table summarizes the quantitative data related to the steric hindrance of the tert-butyl group in comparison to other common substituents.

| Substituent | A-Value (kcal/mol) | 1,3-Diaxial Interaction Energy (kcal/mol per H) | Equatorial:Axial Ratio (at 25 °C) |

| -H | 0 | 0 | 1:1 |

| -CH₃ | 1.74 | ~0.9 | ~95:5 |

| -CH₂CH₃ | 1.79 | ~0.9 | ~95:5 |

| -CH(CH₃)₂ | 2.15 | ~1.1 | ~97:3 |

| -C(CH₃)₃ | ~4.9 - 5.4 | ~2.7 | >99.9:0.1 |

| -OH | 0.87 | ~0.5 | ~85:15 |

| -Cl | 0.52 | ~0.25 | ~70:30 |

| -Br | 0.55 | ~0.25 | ~70:30 |

Note: A-values can vary slightly depending on the solvent and experimental conditions.

Visualizing the Steric Clash: Conformational Analysis

The immense steric strain of an axial tert-butyl group can be visualized through the chair conformations of tert-butylcyclohexane.

References

- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 2. A Handbook of Computational Chemistry: A Practical Guide to Chemical Structure and Energy Calculations | Semantic Scholar [semanticscholar.org]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. imserc.northwestern.edu [imserc.northwestern.edu]

- 7. scribd.com [scribd.com]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

Conformational Analysis of 1-Bromo-4-tert-butylcyclohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the axial and equatorial positioning of the bromine atom in the cis and trans isomers of 1-bromo-4-tert-butylcyclohexane. Due to the significant steric hindrance of the tert-butyl group, the cyclohexane (B81311) ring is effectively "locked" in a specific chair conformation. In the cis isomer, this forces the bromine atom into an axial position, while in the trans isomer, it occupies a more stable equatorial position. This guide delves into the energetic differences between these conformations, supported by quantitative data, and provides a detailed experimental protocol for their determination using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Role of Conformational Analysis

In the realm of organic chemistry and drug development, understanding the three-dimensional structure of a molecule is paramount. Conformational analysis, the study of the spatial arrangement of atoms in a molecule, provides critical insights into a molecule's stability, reactivity, and biological activity. For cyclic systems like cyclohexane derivatives, the chair conformation is the most stable arrangement. Substituents on the ring can occupy either axial or equatorial positions, and the equilibrium between these two is governed by steric and electronic factors. The this compound system serves as a classic model for illustrating these principles due to the conformational locking effect of the bulky tert-butyl group.

Conformational Isomers of this compound

The presence of the bulky tert-butyl group dictates the conformational preference of the cyclohexane ring. The energy cost of placing a tert-butyl group in an axial position is prohibitively high (approximately 4.9 kcal/mol), effectively locking it into the equatorial position to minimize steric strain.[1] This, in turn, determines the orientation of the bromine atom in the two diastereomers.

-

cis-1-Bromo-4-tert-butylcyclohexane: In the cis isomer, with both substituents on the same face of the ring, the equatorial placement of the tert-butyl group forces the bromine atom into the axial position.

-

trans-1-Bromo-4-tert-butylcyclohexane: In the trans isomer, with the substituents on opposite faces, the bromine atom can occupy the more stable equatorial position while the tert-butyl group also remains equatorial.

The chair-flip equilibrium for both isomers is heavily skewed towards the conformation with the equatorial tert-butyl group.

Energetic Considerations: Axial vs. Equatorial Bromine

The stability difference between axial and equatorial substituents is quantified by the "A-value," which represents the Gibbs free energy difference (ΔG°) for the substituent going from the equatorial to the axial position.

The A-value for a bromine substituent is relatively small, approximately 0.48-0.62 kcal/mol.[1] This is attributed to the long carbon-bromine bond, which reduces the steric interactions with the syn-axial hydrogens. In contrast, the A-value for a tert-butyl group is significantly larger, around 4.9 kcal/mol.[1]

| Substituent | A-value (kcal/mol) | Reference |

| Bromine | 0.48 - 0.62 | [1] |

| tert-Butyl | 4.9 | [1] |

In cis-1-bromo-4-tert-butylcyclohexane, the energy of the conformation with an axial bromine is lower than the hypothetical chair-flipped conformer where the tert-butyl group would be axial. The energy difference can be estimated by the difference in their A-values, heavily favoring the conformation with the equatorial tert-butyl group and thus an axial bromine. For the trans isomer, the diequatorial conformation is significantly more stable than the diaxial conformation.

Experimental Determination of Conformational Equilibrium

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to experimentally determine the conformational equilibrium of cyclohexane derivatives. At room temperature, the chair-flip is rapid on the NMR timescale, resulting in averaged signals. By lowering the temperature, the rate of interconversion can be slowed down sufficiently to observe distinct signals for each conformer.

Experimental Protocol: Low-Temperature ¹H NMR Spectroscopy

Objective: To determine the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of the bromine atom in this compound.

Materials:

-

cis-1-Bromo-4-tert-butylcyclohexane

-

Deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated toluene, C₇D₈)

-

NMR tubes

-

NMR spectrometer with variable temperature capabilities

Procedure:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of cis-1-bromo-4-tert-butylcyclohexane in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

The choice of solvent is critical; it must have a low freezing point and be a good solvent for the compound at low temperatures.

-

Ensure the sample is homogeneous.

-

-

NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the spectrometer at room temperature to obtain optimal resolution.

-

Calibrate the temperature of the NMR probe.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

-

Gradually lower the temperature of the sample in the NMR probe. A typical starting point for slowing down cyclohexane ring flips is around -60 °C (213 K).

-

Acquire ¹H NMR spectra at various low temperatures until the signals for the two conformers are well-resolved and no longer changing significantly with further temperature decrease. This indicates that the ring flip has been effectively "frozen" on the NMR timescale.

-

-

Data Analysis:

-

Identify the signals corresponding to the axial and equatorial conformers. The chemical shifts and coupling constants will differ for the two conformers. The Karplus equation can be used to relate the observed coupling constants to the dihedral angles, aiding in the assignment of axial and equatorial protons.

-

Integrate the well-resolved signals corresponding to a specific proton in each of the two conformers. The ratio of the integrals directly corresponds to the population ratio of the two conformers at that temperature.

-

Calculate the equilibrium constant (K_eq) from the ratio of the conformer populations: K_eq = [Equatorial conformer] / [Axial conformer]

-

Calculate the Gibbs free energy difference (ΔG°) using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.

-

Conclusion

The conformational analysis of this compound provides a clear and instructive example of the influence of steric effects on the three-dimensional structure of cyclic molecules. The dominant equatorial preference of the tert-butyl group effectively locks the cyclohexane ring, leading to a fixed axial position for the bromine atom in the cis isomer and an equatorial position in the trans isomer. The energetic penalty for an axial bromine is relatively modest, as indicated by its A-value. The quantitative determination of the energy difference between these conformers can be robustly achieved through low-temperature NMR spectroscopy, a fundamental technique in the toolkit of chemists and drug development professionals for elucidating molecular structure and stability. This understanding is crucial for predicting chemical reactivity and designing molecules with specific biological functions.

References

An In-depth Technical Guide to the Conformational Stability of trans-1-Bromo-4-tert-butylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the conformational stability of trans-1-Bromo-4-tert-butylcyclohexane. By examining the energetic penalties associated with axial and equatorial substituent positions, we can elucidate the molecule's preferred three-dimensional structure, a critical factor in understanding its reactivity and potential interactions in biological systems.

Introduction to Cyclohexane (B81311) Conformational Analysis

The cyclohexane ring is not a planar structure; it predominantly adopts a puckered "chair" conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (parallel to the principal axis of the ring) and equatorial (pointing away from the perimeter of the ring). Through a process known as a "ring flip," these positions interconvert. For substituted cyclohexanes, the two chair conformers are often not energetically equivalent, leading to a conformational equilibrium that favors the more stable structure.

The steric hindrance experienced by a substituent in the axial position, primarily due to 1,3-diaxial interactions with other axial hydrogens, is the principal determinant of conformational preference. Larger, bulkier groups experience greater steric strain in the axial position and thus have a strong preference for the equatorial position.

Conformational Equilibrium of trans-1-Bromo-4-tert-butylcyclohexane

In the case of trans-1-Bromo-4-tert-butylcyclohexane, the cyclohexane ring can exist in two primary chair conformations that are in equilibrium. In one conformer, both the bromo and the tert-butyl groups are in equatorial positions (diequatorial). In the other, resulting from a ring flip, both substituents are in axial positions (diaxial).

The bulky tert-butyl group has a very strong preference for the equatorial position to avoid significant steric strain. This preference is so pronounced that it effectively "locks" the cyclohexane ring in the conformation where the tert-butyl group is equatorial. Consequently, for the trans isomer, the bromine atom is also predominantly found in the equatorial position.

The diequatorial conformer is, therefore, the significantly more stable and abundant species at equilibrium. The diaxial conformer, with the exceedingly bulky tert-butyl group in an axial position, is highly energetically unfavorable and exists in a negligible amount.

Quantitative Analysis of Conformational Stability

The energetic preference of a substituent for the equatorial position over the axial position is quantified by its A-value, which represents the Gibbs free energy difference (ΔG°) between the two positions. A larger A-value indicates a greater preference for the equatorial position. For disubstituted cyclohexanes, the A-values are approximately additive to estimate the energy difference between conformers.

| Substituent | A-Value (kcal/mol) |

| tert-Butyl (-C(CH₃)₃) | ~5.0 |

| Bromo (-Br) | 0.38 - 0.6 |

| Note: The range in the A-value for the bromo group reflects variations in experimental determination. |

The energy difference (ΔΔG°) between the diequatorial and diaxial conformers of trans-1-Bromo-4-tert-butylcyclohexane can be estimated by summing the A-values of the two substituents for the diaxial conformer (as the diequatorial is the ground state).

ΔΔG° ≈ A(tert-butyl) + A(Bromo) ΔΔG° ≈ 5.0 kcal/mol + 0.5 kcal/mol = 5.5 kcal/mol

This significant energy difference indicates that the diequatorial conformer is overwhelmingly favored at equilibrium.

Experimental Determination of Conformational Equilibrium

The primary experimental technique for determining the conformational equilibrium of substituted cyclohexanes is low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. At room temperature, the ring flip is too rapid on the NMR timescale to observe the individual conformers, resulting in a time-averaged spectrum. By lowering the temperature, the rate of interconversion is slowed sufficiently to "freeze out" and resolve the signals of the individual conformers.

Detailed Experimental Protocol for Low-Temperature NMR Spectroscopy

Objective: To determine the equilibrium constant and Gibbs free energy difference between the chair conformers of a substituted cyclohexane.

Materials:

-

Substituted cyclohexane sample (e.g., trans-1-Bromo-4-tert-butylcyclohexane)

-

Deuterated solvent with a low freezing point (e.g., deuterated chloroform (B151607) (CDCl₃), deuterated methylene (B1212753) chloride (CD₂Cl₂), or deuterated toluene (B28343) (toluene-d₈))

-

High-quality 5 mm NMR tubes

-

NMR spectrometer equipped with a variable temperature unit

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-20 mg of the solid sample in about 0.6 mL of the chosen deuterated solvent in a clean, dry vial. For a liquid sample, a 5-10% solution is typically prepared.

-

Filter the solution through a small plug of glass wool or a syringe filter into a clean NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

NMR Spectrometer Setup:

-

Insert the sample into the NMR probe.

-

Tune and match the probe for the nucleus to be observed (typically ¹H or ¹³C).

-

Shim the magnetic field to achieve optimal homogeneity using the room temperature sample.

-

Acquire a standard spectrum at room temperature to serve as a reference.

-

-

Low-Temperature Data Acquisition:

-

Begin cooling the sample using the spectrometer's variable temperature unit. It is advisable to lower the temperature in increments of 10-20 K.

-

Allow the sample temperature to equilibrate for several minutes at each new temperature setting before acquiring a spectrum.

-

Acquire a spectrum at each temperature, monitoring for changes in the spectral lines. As the temperature is lowered, the signals corresponding to the protons or carbons of the cyclohexane ring will broaden, coalesce, and eventually sharpen again into separate signals for each conformer.

-

Continue to lower the temperature until the signals for the axial and equatorial conformers are well-resolved and show no further changes with decreasing temperature. This indicates that the ring flip has been effectively "frozen" on the NMR timescale.

-

-

Data Analysis:

-

Integrate the well-resolved signals corresponding to a specific proton or carbon in each of the two conformers.

-

The ratio of the integrals directly corresponds to the ratio of the conformer populations at that temperature.

-

Calculate the equilibrium constant (K_eq) from the ratio of the conformers (K_eq = [diequatorial]/[diaxial]).

-

Calculate the Gibbs free energy difference (ΔG°) using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin at which the measurement was taken.

-

Visualization of Conformational Equilibrium

The conformational equilibrium between the two chair forms of trans-1-Bromo-4-tert-butylcyclohexane can be visualized as follows:

Caption: Conformational equilibrium of trans-1-Bromo-4-tert-butylcyclohexane.

Conclusion

The conformational analysis of trans-1-Bromo-4-tert-butylcyclohexane reveals a strong preference for the diequatorial conformer. This preference is driven by the significant steric bulk of the tert-butyl group, which overwhelmingly favors the less sterically hindered equatorial position. The large energy difference of approximately 5.5 kcal/mol between the diequatorial and diaxial conformers effectively locks the molecule into the diequatorial conformation. This understanding of the molecule's stable three-dimensional structure is fundamental for predicting its chemical reactivity and its interactions in complex chemical and biological environments, making it a crucial consideration for professionals in research and drug development.

An In-depth Technical Guide to the Isomers of 1-Bromo-4-tert-butylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IUPAC nomenclature, conformational analysis, and physicochemical properties of the cis and trans isomers of 1-Bromo-4-tert-butylcyclohexane. Detailed experimental protocols for the synthesis and separation of these isomers are also presented, along with visualizations of key concepts and workflows.

IUPAC Nomenclature and Stereochemistry

The two diastereomers of this compound are distinguished by the relative orientation of the bromine and tert-butyl groups on the cyclohexane (B81311) ring.

-

cis-1-Bromo-4-tert-butylcyclohexane : In this isomer, the bromine atom and the tert-butyl group are on the same side of the cyclohexane ring.

-

trans-1-Bromo-4-tert-butylcyclohexane : In this isomer, the bromine atom and the tert-butyl group are on opposite sides of the ring.

Conformational Analysis

The conformational equilibrium of cyclohexane derivatives is a critical factor in determining their reactivity. The bulky tert-butyl group has a strong preference for the equatorial position to minimize steric strain, effectively "locking" the conformation of the cyclohexane ring. This has significant implications for the orientation of the bromine atom in each isomer.

In the most stable chair conformation of cis-1-Bromo-4-tert-butylcyclohexane , the equatorial tert-butyl group forces the bromine atom into the axial position.[1] Conversely, in trans-1-Bromo-4-tert-butylcyclohexane , both the tert-butyl group and the bromine atom can occupy equatorial positions, resulting in a more stable conformation.[1]

The conformational differences are a key determinant of the chemical reactivity of these isomers, particularly in elimination reactions. The axial orientation of the bromine atom in the cis isomer provides the ideal anti-periplanar arrangement with adjacent axial hydrogens, facilitating E2 elimination reactions.[1]

Data Presentation

The following table summarizes the available quantitative data for the isomers of this compound.

| Property | cis-1-Bromo-4-tert-butylcyclohexane | trans-1-Bromo-4-tert-butylcyclohexane |

| IUPAC Name | cis-1-Bromo-4-(tert-butyl)cyclohexane | trans-1-Bromo-4-(tert-butyl)cyclohexane |

| Molecular Formula | C₁₀H₁₉Br | C₁₀H₁₉Br |

| Molecular Weight | 219.16 g/mol | 219.16 g/mol |

| ¹³C NMR (ppm) | Data not available in searched literature | C1: ~60, C4: ~47, C(CH₃)₃: ~32, CH₃: ~27, C2/6: ~35, C3/5: ~27 |

| ¹H NMR (ppm) | Data not available in searched literature | Data not available in searched literature |

| Melting Point | Data not available in searched literature | Data not available in searched literature |

| Boiling Point | Data not available in searched literature | Data not available in searched literature |

Experimental Protocols

The synthesis of this compound isomers typically involves a two-step process starting from 4-tert-butylcyclohexanone (B146137).

Synthesis of 4-tert-butylcyclohexanol (B146172) Isomers

The first step is the reduction of 4-tert-butylcyclohexanone to a mixture of cis- and trans-4-tert-butylcyclohexanol. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent.

-

Sodium Borohydride (B1222165) (NaBH₄) Reduction (Favors trans-alcohol):

-

Dissolve 4-tert-butylcyclohexanone in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions.

-

Stir the reaction mixture at room temperature.

-

Quench the reaction by the slow addition of dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure.

-

-

Lithium Aluminum Hydride (LiAlH₄) Reduction (Favors cis-alcohol):

-

In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether.

-

Cool the suspension in an ice bath.

-

Add a solution of 4-tert-butylcyclohexanone in anhydrous diethyl ether dropwise.

-

Stir the mixture at room temperature.

-

Carefully quench the reaction by the sequential addition of water and then a sodium hydroxide (B78521) solution.

-

Filter the resulting precipitate and extract the filtrate with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Synthesis of this compound Isomers

The mixture of 4-tert-butylcyclohexanol isomers is then converted to the corresponding bromoalkanes. The reaction with phosphorus tribromide is a common method.

-

Bromination using Phosphorus Tribromide (PBr₃):

-

In a flame-dried flask under an inert atmosphere, dissolve the mixture of 4-tert-butylcyclohexanol isomers in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (approximately 0.33 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Separation of Isomers

The resulting mixture of cis- and trans-1-Bromo-4-tert-butylcyclohexane can be separated by column chromatography or gas chromatography.

-

Column Chromatography:

-

Pack a chromatography column with silica (B1680970) gel using a non-polar eluent (e.g., hexanes).

-

Load the crude product mixture onto the column.

-

Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate (B1210297) in hexanes).

-

Collect fractions and analyze them by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the separated isomers.

-

Combine the fractions containing each pure isomer and concentrate under reduced pressure.

-

Mandatory Visualizations

References

An In-depth Technical Guide to 1-Bromo-4-tert-butylcyclohexane: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-tert-butylcyclohexane is a halogenated derivative of cyclohexane (B81311) of significant interest in organic chemistry. Its rigid conformational preference, dictated by the bulky tert-butyl group, makes it an excellent model substrate for studying the stereochemical outcomes of substitution and elimination reactions. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an in-depth analysis of its characteristic chemical reactions.

Physical and Chemical Properties

This compound exists as a mixture of cis and trans isomers, each exhibiting distinct physical and chemical properties due to their differing conformational preferences. The large tert-butyl group predominantly occupies the equatorial position to minimize steric strain, which in turn locks the conformation of the cyclohexane ring and influences the orientation of the bromine atom.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉Br | [1][2][3] |

| Molecular Weight | 219.16 g/mol | [1][2][3] |

| Physical State | Liquid | Inferred from boiling point |

| Boiling Point | 130 °C at 1 Torr | [4] |

| Density | 1.217 ± 0.06 g/cm³ (Predicted) | [4] |

Conformational Analysis

The conformational equilibrium of the cis and trans isomers of this compound is pivotal to understanding their reactivity.

-

Cis Isomer: In the most stable chair conformation of the cis isomer, the tert-butyl group occupies an equatorial position, forcing the bromine atom into an axial position. A ring flip would place the bulky tert-butyl group in the highly unfavorable axial position.

-

Trans Isomer: For the trans isomer, the most stable conformation has both the tert-butyl group and the bromine atom in equatorial positions. A ring flip to a diaxial conformation is energetically very costly.

Experimental Protocols

Synthesis of this compound via Bromination of 4-tert-butylcyclohexanol (B146172)

This protocol describes the synthesis of this compound from 4-tert-butylcyclohexanol using hydrobromic acid.

Materials:

-

4-tert-butylcyclohexanol (cis/trans mixture)

-

48% Hydrobromic acid (HBr)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-tert-butylcyclohexanol and 48% hydrobromic acid.

-

Acid Addition: Slowly add concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

-

Extraction: Add diethyl ether and shake to extract the product. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation.

Chemical Reactions and Mechanisms

The distinct stereochemistry of the cis and trans isomers of this compound leads to dramatic differences in their reactivity, particularly in elimination and substitution reactions.

E2 Elimination Reaction

The E2 (bimolecular elimination) reaction requires an anti-periplanar arrangement of the leaving group (bromine) and a β-hydrogen.

-

cis-1-Bromo-4-tert-butylcyclohexane: The most stable conformation of the cis isomer has an axial bromine and axial hydrogens on the adjacent carbons, fulfilling the anti-periplanar requirement for E2 elimination. Consequently, the cis isomer reacts rapidly with a strong base like sodium ethoxide in ethanol (B145695) to yield 4-tert-butylcyclohexene.[5][6][7]

-

trans-1-Bromo-4-tert-butylcyclohexane: In its stable conformation, the trans isomer has an equatorial bromine, which is not in an anti-periplanar position to any β-hydrogens. For E2 elimination to occur, the ring must flip to the highly unstable conformation with an axial bromine and an axial tert-butyl group. This high energy barrier makes the E2 reaction of the trans isomer extremely slow under the same conditions.[5][7]

SN1 Substitution Reaction

The SN1 (unimolecular substitution) reaction proceeds through a carbocation intermediate.

-

Reactivity of Isomers: Both cis and trans isomers can undergo SN1 reactions, for example, with a weak nucleophile like methanol.[8] The rate-determining step is the formation of the secondary carbocation at the carbon bearing the bromine. The stability of this carbocation is the same regardless of the starting isomer. However, the rate of ionization to form the carbocation can be influenced by the initial conformation. It has been suggested that the relief of steric strain in the cis isomer (axial bromine) upon ionization might lead to a slightly faster SN1 reaction rate compared to the trans isomer (equatorial bromine).[8]

Spectroscopic Data

While detailed spectra are best obtained experimentally, the following provides an overview of the expected NMR signals.

1H NMR Spectroscopy

-

tert-Butyl group: A sharp singlet around 0.8-1.0 ppm, integrating to 9H.

-

Cyclohexane ring protons: A series of complex multiplets between 1.0 and 2.5 ppm.

-

Proton on the carbon with bromine (CH-Br): A multiplet further downfield, typically between 3.5 and 4.5 ppm. The chemical shift and multiplicity of this proton will differ significantly between the cis (axial Br) and trans (equatorial Br) isomers due to different dihedral angles with neighboring protons.

13C NMR Spectroscopy

-

tert-Butyl carbons: Two signals, one for the quaternary carbon and one for the three methyl carbons.

-

Cyclohexane ring carbons: Four signals for the methylene (B1212753) carbons (CH₂) and one for the methine carbon of the tert-butyl group.

-

Carbon bearing bromine (C-Br): A signal in the range of 50-70 ppm, with the exact chemical shift depending on the axial or equatorial position of the bromine.

Conclusion

This compound serves as a cornerstone molecule in the study of stereochemistry and reaction mechanisms in organic chemistry. The pronounced conformational bias introduced by the tert-butyl group provides a clear and predictable platform to investigate the steric and electronic requirements of fundamental reactions such as E2 elimination and SN1 substitution. This guide provides essential data and protocols for researchers and professionals working with this important compound, facilitating its synthesis, characterization, and application in further chemical research and development.

References

- 1. This compound | C10H19Br | CID 12492646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 7080-86-6 | HAA08086 [biosynth.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. homework.study.com [homework.study.com]

- 6. brainly.com [brainly.com]

- 7. When cis-1-bromo-4-tert-butylcyclohexane is treated with sodium ethoxide .. [askfilo.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Molecular Structure of 1-Bromo-4-tert-butylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, conformational analysis, and spectroscopic properties of 1-Bromo-4-tert-butylcyclohexane. This compound serves as a cornerstone example in stereochemistry for understanding the influence of bulky substituents on the conformational preferences of cyclohexane (B81311) rings.

Molecular Structure and Isomerism

This compound exists as two geometric isomers: cis and trans. The spatial arrangement of the bromo and tert-butyl groups relative to the cyclohexane ring defines these isomers. The exceptionally bulky tert-butyl group plays a pivotal role in dictating the molecule's preferred conformation due to its high steric demand.

Conformational Analysis

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In substituted cyclohexanes, the substituents can occupy either axial or equatorial positions. The bulky tert-butyl group has a strong preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions. This preference is so pronounced that it effectively "locks" the conformation of the cyclohexane ring.[1]

-

trans-1-Bromo-4-tert-butylcyclohexane : In the trans isomer, the most stable conformation places both the tert-butyl group and the bromine atom in equatorial positions. The alternative chair conformation, which would force both groups into axial positions, is energetically highly unfavorable.

-

cis-1-Bromo-4-tert-butylcyclohexane : In the cis isomer, the most stable chair conformation has the tert-butyl group in an equatorial position and the bromine atom in an axial position.[2][3] The chair flip would place the tert-butyl group in a highly unfavorable axial position, making this conformation significantly less stable.[4][5]

The energetic preferences for axial versus equatorial positions are quantified by A-values (Gibbs free energy difference).

Quantitative Conformational and Spectroscopic Data

The following tables summarize key quantitative data related to the conformational analysis and spectroscopic characterization of this compound.

| Substituent | A-value (kcal/mol) |

| Bromine (Br) | ~0.4-0.6 |

| tert-Butyl | ~5.0 |

| Table 1: A-values for Substituents on a Cyclohexane Ring. |

| Isomer | Most Stable Conformation (tert-Butyl) | Most Stable Conformation (Bromo) | Relative Energy (kcal/mol) |

| cis-1-Bromo-4-tert-butylcyclohexane | Equatorial | Axial | ~0.5 (lower) |

| Axial | Equatorial | ~5.0 (higher) | |

| trans-1-Bromo-4-tert-butylcyclohexane | Equatorial | Equatorial | ~0 (lowest) |

| Axial | Axial | >5.5 (highest) | |

| Table 2: Conformational Analysis of this compound Isomers. |

| Isomer | Carbon Atom | 13C Chemical Shift (ppm) |

| cis-1-Bromo-4-tert-butylcyclohexane | C1 (CH-Br) | ~58.5 |

| C4 (CH-tBu) | ~47.5 | |

| C(CH3)3 | ~32.2 | |

| C(CH3)3 | ~27.5 | |

| CH2 | ~35.0, ~25.0 | |

| trans-1-Bromo-4-tert-butylcyclohexane | C1 (CH-Br) | ~65.0 |

| C4 (CH-tBu) | ~48.0 | |

| C(CH3)3 | ~32.5 | |

| C(CH3)3 | ~27.6 | |

| CH2 | ~34.5, ~26.5 | |

| Table 3: 13C NMR Spectroscopic Data.[6][7] Note: Exact chemical shifts can vary depending on the solvent. |

Visualizing Molecular Conformations

The following diagrams illustrate the key structural aspects of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the bromination of 4-tert-butylcyclohexanol (B146172) using an appropriate brominating agent such as hydrobromic acid or phosphorus tribromide. The stereochemical outcome of the reaction can be influenced by the choice of starting alcohol isomer (cis or trans) and the reaction mechanism (SN1 or SN2).

Example Protocol (from 4-tert-butylcyclohexanol):

-

To a round-bottom flask containing 4-tert-butylcyclohexanol, add an excess of 48% hydrobromic acid.

-

Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography to isolate the cis and trans isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and conformational analysis of this compound.

13C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 20-50 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Tune and shim the instrument to achieve optimal resolution and line shape.

-

Data Acquisition: Acquire the 13C NMR spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol:

-

Instrument Preparation: Ensure the ATR crystal is clean. Obtain a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm-1. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

Expected IR Absorptions:

-

C-H stretching (alkane): 2960-2850 cm-1

-

C-H bending: 1470-1365 cm-1

-

C-Br stretching: 680-515 cm-1

This guide provides a foundational understanding of the molecular structure and analysis of this compound, a molecule of significant pedagogical and research interest in the field of organic chemistry.

References

- 1. m.youtube.com [m.youtube.com]

- 2. sikhcom.net [sikhcom.net]

- 3. benchchem.com [benchchem.com]

- 4. Conformational studies in the cyclohexane series. 1. Experimental and computational investigation of methyl, ethyl, isopropyl, and tert-butylcyclohexanes Version 4.02 [ursula.chem.yale.edu]

- 5. scispace.com [scispace.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

Understanding 1,3-Diaxial Interactions in Substituted Cyclohexanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conformational analysis is a critical aspect of stereochemistry, profoundly influencing the physicochemical properties, reactivity, and biological activity of cyclic molecules. Within the study of cyclohexane (B81311) derivatives, 1,3-diaxial interactions represent a key destabilizing factor that governs the equilibrium between chair conformations. This technical guide provides an in-depth examination of the core principles of 1,3-diaxial interactions, offering a summary of their energetic costs for various substituents. Detailed experimental and computational protocols for quantifying these interactions are presented, alongside a discussion of their implications in the field of drug development.

Introduction: The Chair Conformation and Steric Hindrance